molecular formula C12H19N5 B11737977 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856080-11-9

1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11737977
CAS No.: 1856080-11-9
M. Wt: 233.31 g/mol
InChI Key: ATWDZDCPIRSVEC-UHFFFAOYSA-N
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Description

1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the pyrazole ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazole with methylamine and 2-methylpropyl isocyanate. The reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve consistent and high-quality production.

Chemical Reactions Analysis

1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1856080-11-9

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-10(2)7-17-8-11(5-15-17)4-13-12-6-14-16(3)9-12/h5-6,8-10,13H,4,7H2,1-3H3

InChI Key

ATWDZDCPIRSVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNC2=CN(N=C2)C

Origin of Product

United States

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